molecular formula C14H14F3NO5 B6663754 3-[[2-[3-(Trifluoromethyl)phenoxy]acetyl]amino]oxolane-3-carboxylic acid

3-[[2-[3-(Trifluoromethyl)phenoxy]acetyl]amino]oxolane-3-carboxylic acid

Cat. No.: B6663754
M. Wt: 333.26 g/mol
InChI Key: FUDYQZACCHFRTO-UHFFFAOYSA-N
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Description

3-[[2-[3-(Trifluoromethyl)phenoxy]acetyl]amino]oxolane-3-carboxylic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, an oxolane ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-[3-(Trifluoromethyl)phenoxy]acetyl]amino]oxolane-3-carboxylic acid typically involves multiple steps, starting with the preparation of the trifluoromethylphenoxyacetyl intermediate. This intermediate is then reacted with an oxolane derivative under specific conditions to form the final compound. Common reagents used in these reactions include trifluoromethylphenol, acetic anhydride, and oxolane derivatives. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[[2-[3-(Trifluoromethyl)phenoxy]acetyl]amino]oxolane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and phenoxy ring can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds.

Scientific Research Applications

3-[[2-[3-(Trifluoromethyl)phenoxy]acetyl]amino]oxolane-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[2-[3-(Trifluoromethyl)phenoxy]acetyl]amino]oxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and phenoxy ring play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid
  • 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid
  • 2-Fluoro-3-(trifluoromethyl)benzoic acid

Uniqueness

3-[[2-[3-(Trifluoromethyl)phenoxy]acetyl]amino]oxolane-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxolane ring and the trifluoromethyl group distinguishes it from other similar compounds, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]oxolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO5/c15-14(16,17)9-2-1-3-10(6-9)23-7-11(19)18-13(12(20)21)4-5-22-8-13/h1-3,6H,4-5,7-8H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDYQZACCHFRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C(=O)O)NC(=O)COC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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